molecular formula C11H8FN3O3 B8277634 3-Fluoro-4-(3-nitropyridin-4-yloxy)benzenamine

3-Fluoro-4-(3-nitropyridin-4-yloxy)benzenamine

Cat. No.: B8277634
M. Wt: 249.20 g/mol
InChI Key: QGIGTIJXFRNIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-nitropyridin-4-yloxy)benzenamine is a useful research compound. Its molecular formula is C11H8FN3O3 and its molecular weight is 249.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FN3O3

Molecular Weight

249.20 g/mol

IUPAC Name

3-fluoro-4-(3-nitropyridin-4-yl)oxyaniline

InChI

InChI=1S/C11H8FN3O3/c12-8-5-7(13)1-2-10(8)18-11-3-4-14-6-9(11)15(16)17/h1-6H,13H2

InChI Key

QGIGTIJXFRNIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-amino-2-fluorophenol (see Step A of Example 19, 127 mg, 1.0 mmol) in DMF (5 mL) at rt under nitrogen was added sodium hydride (80 mg, 2 mmol, 60%). After stirring at rt for 10 min, 4-chloro-3-nitropyridine hydrochloride (Lancaster, 195 mg, 1.0 mmol) was added. The mixture was stirred at rt for 1 h and was then diluted with EtOAc (50 mL) and washed with water, 10% aqueous lithium chloride solution, and then brine (1×30 mL each). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel eluting with EtOAc to give the title compound (150 mg, 60%) as a yellow-orange solid. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.63 (d, 1H, J=6 Hz), 7.09 (t, 1H, J=9.2 Hz), 6.92 (d, 1H, J=6 Hz), 6.55 (dd, 1H, J=13.2, 2.4 Hz), 6.45 (dd, 1H, J=9.2, 2.4 Hz), 5.61 (s, 2H); MS (ESI+) m/z 250.18 (M+H)+.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
60%

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